![molecular formula C15H10N2O6 B362798 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid CAS No. 307299-14-5](/img/structure/B362798.png)
3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-nitro-1,3-dioxo-2-benzo[de]isoquinolinyl)propanoic acid is a nitronaphthalene.
Applications De Recherche Scientifique
Gel Formation in Imide Derivatives
The compound is involved in the synthesis of imide derivatives that form gels in mixed solvents like water and DMSO. This property is crucial for applications in materials science and chemistry. For instance, 5-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-isophthalic acid, derived from phthalic anhydride, forms a gel in a mixed solvent of DMSO and water (Singh & Baruah, 2008).
Fluorescence Studies and Oligonucleotide Hybridization
Novel fluorophores, including variants of the compound, have been synthesized and characterized for their fluorescence in different solvents. These fluorophores show potential in labeling oligodeoxyribonucleotides, enhancing their fluorescence and hybridization affinity, which is significant in molecular biology and genetic engineering (Singh & Singh, 2007).
Photophysical Characterization and Antimicrobial Activity
A new anionic dendrimer synthesized using this compound exhibited notable photophysical characteristics and demonstrated antimicrobial activity, especially against Gram-positive bacteria. This has implications for developing new antimicrobial agents and materials with embedded antimicrobial properties (Staneva et al., 2020).
Organotin Carboxylates in Crystallography
Organotin carboxylates based on amide carboxylic acids, including this compound, have been synthesized and studied for their crystal structures. This research is significant in the field of materials science and crystallography, providing insights into the molecular architecture of organotin carboxylates (Xiao et al., 2013).
Antitumor Activities and Fluorescence
Research into the self-assembly of organotin carboxylates, involving this compound, has yielded insights into their antitumor activities and fluorescence properties. This is vital for developing new anticancer drugs and fluorescent materials (Xiao et al., 2019).
Aggregation Enhanced Emission and Solid State Emission
The compound is involved in tuning the emission properties of naphthalimide-based compounds, influencing aggregation-enhanced emission in aqueous solutions. This has significant implications for designing new optical materials and sensors (Srivastava et al., 2016).
Propriétés
Numéro CAS |
307299-14-5 |
|---|---|
Nom du produit |
3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid |
Formule moléculaire |
C15H10N2O6 |
Poids moléculaire |
314.25g/mol |
Nom IUPAC |
3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid |
InChI |
InChI=1S/C15H10N2O6/c18-12(19)6-7-16-14(20)9-3-1-2-8-11(17(22)23)5-4-10(13(8)9)15(16)21/h1-5H,6-7H2,(H,18,19) |
Clé InChI |
QKIPXSPXLPYYIO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



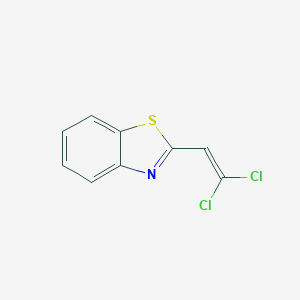
![3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B362727.png)
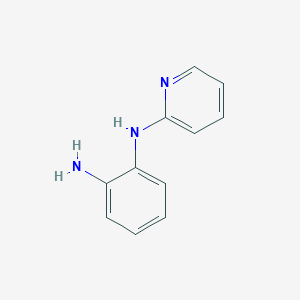
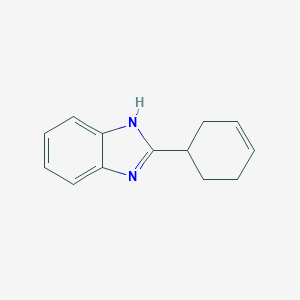
![ethyl 2-{[6-butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B362734.png)

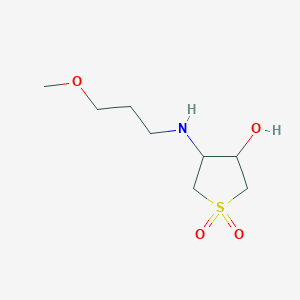
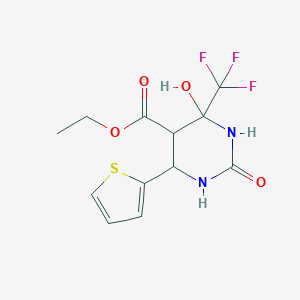
![5-(4-Morpholin-4-ylphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B362745.png)
![2-amino-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B362746.png)
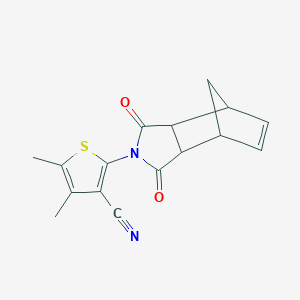
![Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362758.png)
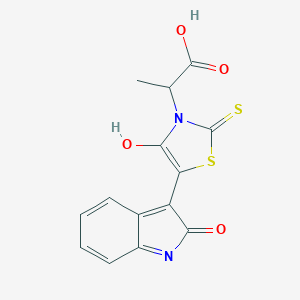
![1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B362762.png)